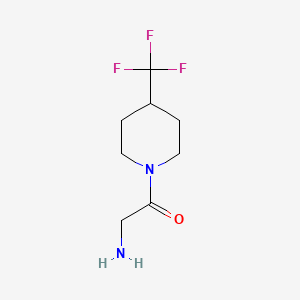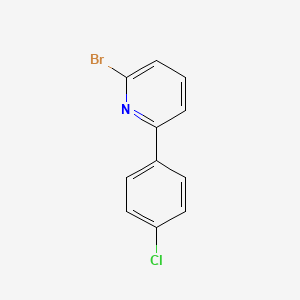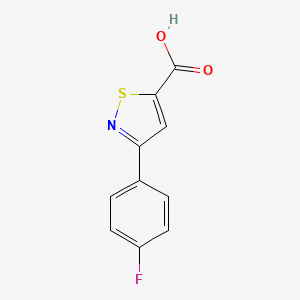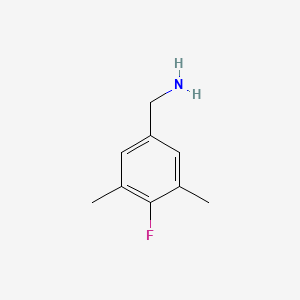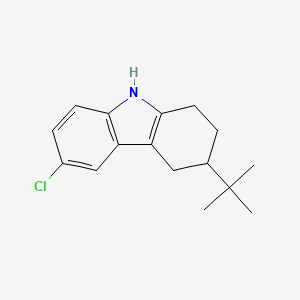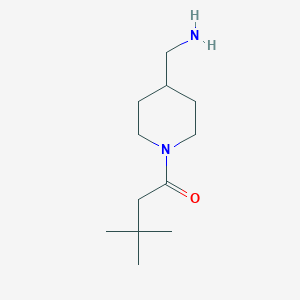
1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one
Overview
Description
The compound “1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one” is a synthetic compound with wide-ranging applications in scientific experiments. It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)methanamine .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
This compound is in liquid form . It is stored at a temperature of 4 degrees .Scientific Research Applications
Chemistry and Pharmacology of Piperidine Alkaloids
Piperidine, a six-membered nitrogen-containing heterocycle, plays a crucial role in the domain of medicinal chemistry. It forms the backbone of many pharmacologically active compounds, exhibiting a wide range of therapeutic activities including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory effects. Modifications to the piperazine nucleus can significantly influence the medicinal potential of the resulting molecules, demonstrating the flexibility and significance of piperidine derivatives in drug discovery. Research on piperidine and its analogs has been pivotal in identifying compounds with high therapeutic efficacy, highlighting the importance of this moiety in developing treatments for various diseases (Rathi, Syed, Shin, & Patel, 2016).
Bioactive and Pharmacological Potential of Piperine
Piperine, the primary active compound in black pepper, showcases remarkable bioactivity. Its effects range from enhancing the bioavailability of drugs to exhibiting antioxidant, antitumor, and immunomodulatory properties. Clinical studies have validated these effects, positioning piperine as a compound with significant therapeutic potential. This highlights the need for incorporating piperine into health-enhancing and therapeutic formulations, potentially as an adjunctive therapy to improve drug bioavailability and effectiveness (Stojanović-Radić et al., 2019).
Applications in Drug Discovery and Development
The discovery and development of novel series of piperidine-containing compounds, like the 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, underscore the importance of piperidine in medicinal chemistry. These compounds have shown potent cytotoxic properties, surpassing many contemporary anticancer drugs in efficacy. Their potential in drug resistance modulation and their promising antimalarial and antimycobacterial properties further illustrate the versatility and significance of piperidine derivatives in addressing complex health issues (Hossain, Enci, Dimmock, & Das, 2020).
Spiropiperidines in Drug Design
Spiropiperidines represent an innovative approach in drug design, exploring new dimensions of chemical space for therapeutic applications. The methodology for constructing spiropiperidines, whether by forming the spiro-ring on a preformed piperidine ring or vice versa, demonstrates the structural and functional diversity achievable with piperidine as a core element. This strategic synthesis approach facilitates the exploration of spiropiperidines in drug discovery projects, underscoring the structural versatility and potential of piperidine derivatives for developing novel therapeutic agents (Griggs, Tape, & Clarke, 2018).
Safety And Hazards
Future Directions
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)8-11(15)14-6-4-10(9-13)5-7-14/h10H,4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPNWYAESBVATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Aminomethyl)piperidin-1-yl)-3,3-dimethylbutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



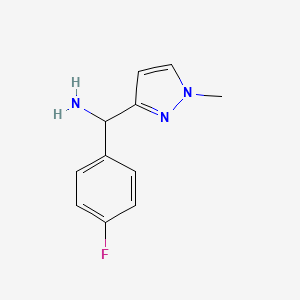
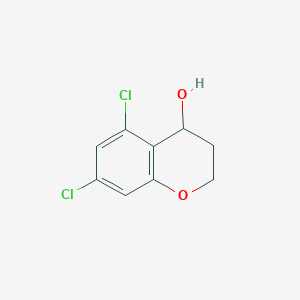

![[1-(2-Methoxyethyl)cyclopropyl]methanamine](/img/structure/B1444214.png)
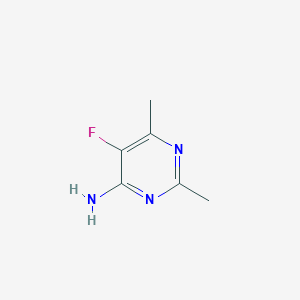
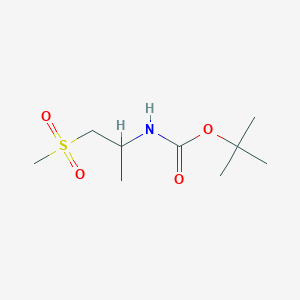
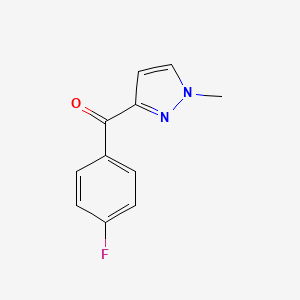
![2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine](/img/structure/B1444221.png)
amine](/img/structure/B1444222.png)
